: This compound is similar to the one , but it has a fluorine atom instead of a methyl group.
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: This compound is similar to the one , but it has a methoxy group instead of a methyl group.
: This compound is a boronic acid derivative of the compound you’re interested in. Boronic acids and their derivatives are used in various fields, including cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
3-(Dimethylsulfamoyl)-4-methylbenzoic acid, with the Chemical Abstracts Service number 926248-01-3, is a compound characterized by the molecular formula C10H13NO4S and a molecular weight of approximately 243.28 g/mol. This compound features a benzoic acid structure substituted with a dimethylsulfamoyl group at the 3-position and a methyl group at the 4-position. Its chemical structure is significant for various applications in medicinal chemistry and organic synthesis.
3-(Dimethylsulfamoyl)-4-methylbenzoic acid exhibits biological activity that may be relevant in pharmacology. Preliminary studies indicate potential anti-inflammatory and analgesic properties, although detailed mechanisms of action remain to be fully elucidated. Toxicological assessments reveal that it is harmful if swallowed and can cause skin irritation, emphasizing the need for caution during handling .
Several methods exist for synthesizing 3-(Dimethylsulfamoyl)-4-methylbenzoic acid:
These synthetic routes allow for variations in yield and purity, which are crucial for industrial applications.
3-(Dimethylsulfamoyl)-4-methylbenzoic acid has several applications:
Interaction studies involving 3-(Dimethylsulfamoyl)-4-methylbenzoic acid focus on its binding affinity and interaction with various biological targets. Preliminary data suggest interactions with enzymes involved in inflammatory pathways, although comprehensive studies are required to clarify these interactions and their implications in drug design and development.
Several compounds share structural similarities with 3-(Dimethylsulfamoyl)-4-methylbenzoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 7311-93-5 | 0.86 | Contains a piperidine ring |
| 4-Chloro-3-sulfamoylbenzoic acid | 1205-30-7 | 0.72 | Chlorine substitution at the para position |
| N,4-Dimethylbenzenesulfonamide | 640-61-9 | 0.73 | Dimethyl substitution on benzene |
| Methyl 3-benzenesulfonamidobenzoate | 107922-46-3 | 0.72 | Ester functional group present |
| 3-Amino-4-methylbenzoic acid | 2458-12-0 | - | Amino group substitution instead of sulfamoyl |
The uniqueness of 3-(Dimethylsulfamoyl)-4-methylbenzoic acid lies in its specific combination of functional groups that provide distinct biological activities and chemical reactivities not found in these similar compounds.